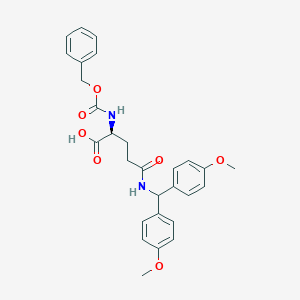
Z-Gln(Dod)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Z-Gln(Dod)-OH is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure with multiple functional groups, making it a versatile candidate for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Z-Gln(Dod)-OH typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the use of p-anisaldehyde, which undergoes a Mannich reaction with acetone and ammonium acetate trihydrate to form a key intermediate . This intermediate is then subjected to further reactions, including methylation and oximation, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Z-Gln(Dod)-OH can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Z-Gln(Dod)-OH has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Z-Gln(Dod)-OH involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting cellular processes and signaling pathways. Detailed studies using techniques like molecular docking and biochemical assays can provide insights into its specific targets and mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Bis(4-methoxyphenyl)naphthalen-2-amine: A derivative used in hole-transporting materials for perovskite solar cells.
2,6-Bis(4-methoxyphenyl)-1-methylpiperidin-4-one: Known for its antioxidant and antimicrobial potential.
Uniqueness
Z-Gln(Dod)-OH stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research.
Propiedades
Número CAS |
28252-49-5 |
|---|---|
Fórmula molecular |
C28H30N2O7 |
Peso molecular |
506.5 g/mol |
Nombre IUPAC |
(2S)-5-[bis(4-methoxyphenyl)methylamino]-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C28H30N2O7/c1-35-22-12-8-20(9-13-22)26(21-10-14-23(36-2)15-11-21)30-25(31)17-16-24(27(32)33)29-28(34)37-18-19-6-4-3-5-7-19/h3-15,24,26H,16-18H2,1-2H3,(H,29,34)(H,30,31)(H,32,33)/t24-/m0/s1 |
Clave InChI |
NXGRPCWLXRUYOF-DEOSSOPVSA-N |
SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)NC(=O)CCC(C(=O)O)NC(=O)OCC3=CC=CC=C3 |
SMILES isomérico |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)NC(=O)CC[C@@H](C(=O)O)NC(=O)OCC3=CC=CC=C3 |
SMILES canónico |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)NC(=O)CCC(C(=O)O)NC(=O)OCC3=CC=CC=C3 |
Key on ui other cas no. |
28252-49-5 |
Sinónimos |
n2-[(benzyloxy)carbonyl]-n-[bis(4-methoxyphenyl)methyl]-l-glutamine; (2S)-2-{[(benzyloxy)carbonyl]amino}-4-{[bis(4-methoxyphenyl)methyl]carbamoyl}butanoicacid; EINECS248-926-6; Z-Gln(Dod)-OH; AC1L3PPZ; AC1Q5QSY; AR-1K5538; ZINC12339541; AM002910; 3B3-062464; N-(Bis(4-methoxyphenyl)methyl)-N2-((phenylmethoxy)carbonyl)-L-glutamine; (2S)-5-[bis(4-methoxyphenyl)methylamino]-5-oxo-2-(phenylmethoxycarbonylamino)pentanoicacid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















